

# Technical Guide: 1-Iodo-3,5-dimethylbenzene in Synthetic Chemistry

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## Compound of Interest

Compound Name: 1-Iodo-3,5-dimethylbenzene

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This guide provides an in-depth overview of **1-Iodo-3,5-dimethylbenzene**, a key aryl halide intermediate in organic synthesis. It covers its chemical and physical properties, and its application in forming carbon-carbon and carbon-heteroatom bonds, which are crucial in the development of pharmaceuticals and other complex organic molecules.

## Core Chemical Data

**1-Iodo-3,5-dimethylbenzene**, also known as 5-Iodo-m-xylene, is a valuable reagent in cross-coupling reactions due to the reactivity of the carbon-iodine bond.

Identifier	Value
CAS Number	22445-41-6
Molecular Formula	C <sub>8</sub> H <sub>9</sub> I
Molecular Weight	232.06 g/mol [1][2]
Synonyms	5-Iodo-m-xylene

## Physicochemical Properties

A summary of the key physical and chemical properties of **1-Iodo-3,5-dimethylbenzene** is provided below.

Property	Value
Appearance	Yellow liquid
Boiling Point	92-94 °C at 3 mmHg[2]
Density	1.608 g/mL at 25 °C[2]
Refractive Index	n <sub>20/D</sub> 1.594
Solubility	Sparingly soluble in water (0.014 g/L at 25°C)

## Applications in Organic Synthesis

**1-Iodo-3,5-dimethylbenzene** is a versatile building block used in a variety of synthetic transformations. Its primary applications lie in palladium and copper-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Key applications include:

- Sonogashira Coupling: For the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne.
- Suzuki-Miyaura Coupling: For the creation of biaryl compounds by reacting with an organoboron species.
- Buchwald-Hartwig Amination: For the synthesis of arylamines.
- Ullmann Condensation: For the formation of diaryl ethers.
- $\alpha$ -Arylation of Ketones: A method to form a carbon-carbon bond at the alpha position of a ketone.[3]
- Copper-catalyzed N-arylation of Imidazoles: To synthesize N-arylated imidazole derivatives. [3]

## Experimental Protocols

Below is a detailed experimental protocol for a common application of **1-iodo-3,5-dimethylbenzene**: the Sonogashira coupling reaction. This procedure is representative and may require optimization for specific substrates and scales.

#### Sonogashira Coupling of **1-iodo-3,5-dimethylbenzene** with Phenylacetylene

Objective: To synthesize 1,3-dimethyl-5-(phenylethynyl)benzene via a palladium-copper co-catalyzed Sonogashira coupling reaction.

Materials:

- **1-iodo-3,5-dimethylbenzene**
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ )
- Copper(I) iodide ( $\text{CuI}$ )
- Triethylamine (TEA), anhydrous
- Toluene, anhydrous
- Deionized water
- Brine (saturated aqueous NaCl solution)
- Ethyl acetate
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Silica gel for column chromatography
- Hexane

Procedure:

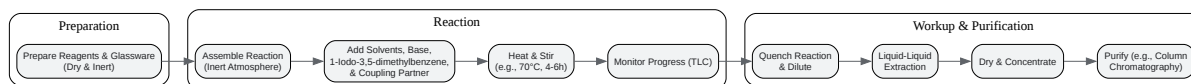
- **Reaction Setup:** To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **1-iodo-3,5-dimethylbenzene** (1.0 mmol, 232 mg),

bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

- **Inert Atmosphere:** Seal the flask with septa and purge with argon or nitrogen for 10-15 minutes.
- **Solvent and Reagent Addition:** Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and anhydrous triethylamine (2 mL) via syringe. Stir the mixture until all solids are dissolved. Then, add phenylacetylene (1.2 mmol, 122 mg, 0.13 mL) dropwise via syringe.
- **Reaction:** Heat the reaction mixture to 70°C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 15 mL) and then with brine (15 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford the pure 1,3-dimethyl-5-(phenylethynyl)benzene.

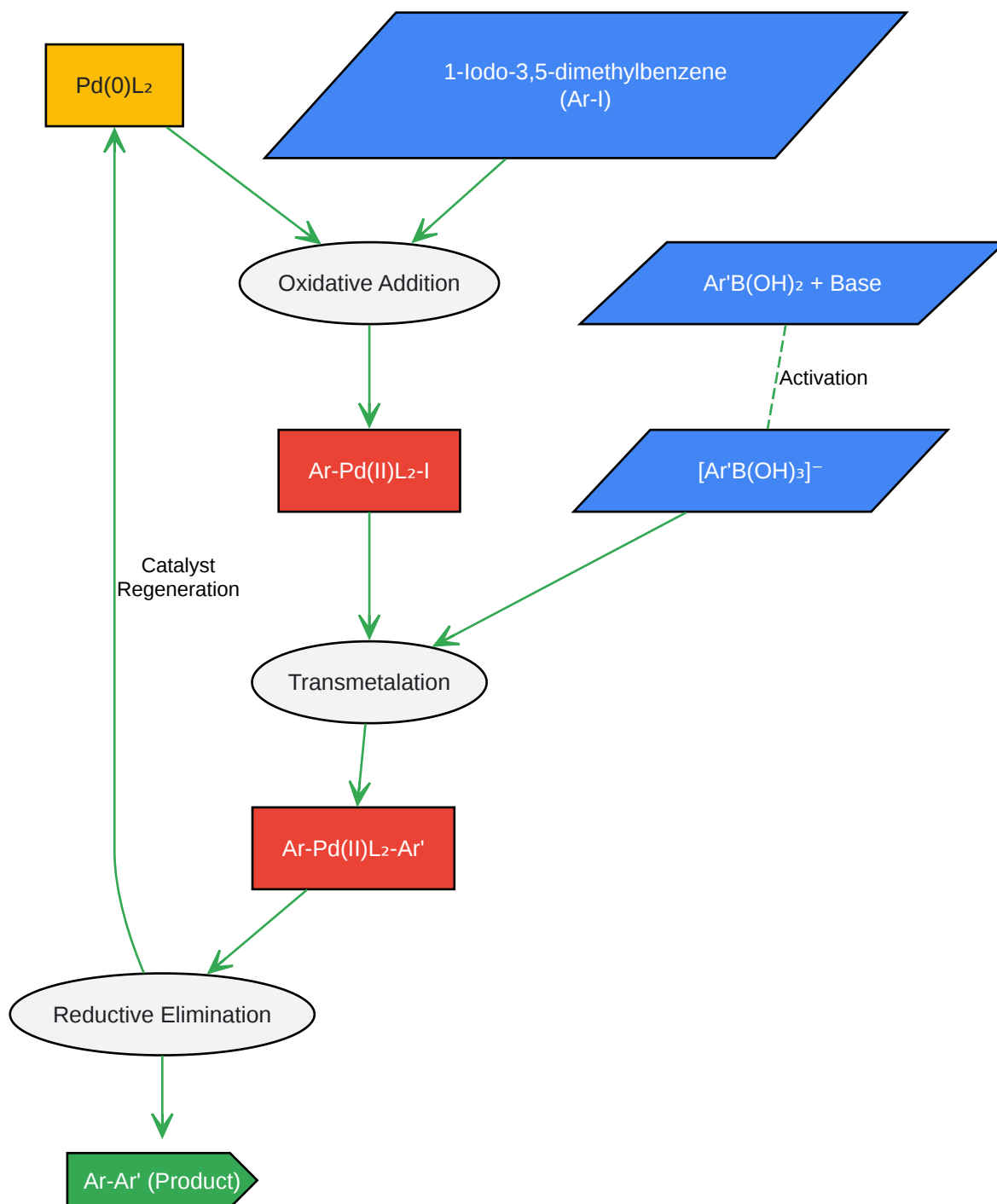
## Visualization of Reaction Pathways

The following diagrams illustrate key experimental workflows and reaction mechanisms relevant to the application of **1-Iodo-3,5-dimethylbenzene**.



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Caption: General experimental workflow for cross-coupling reactions.

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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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## References

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